molecular formula C9H13BF3O3S B14077125 9-Borabicyclo(3.3.1)nonanyl trifluoromethanesulphonate

9-Borabicyclo(3.3.1)nonanyl trifluoromethanesulphonate

Cat. No.: B14077125
M. Wt: 269.07 g/mol
InChI Key: QIPCGAKKSNPFPN-UHFFFAOYSA-N
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Description

9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate solution, commonly known as 9-BBN triflate solution, is a chemical compound with the empirical formula C9H14BF3O3S. It is a boron-based reagent widely used in organic synthesis due to its unique reactivity and stability. The compound is typically available as a 0.5 M solution in hexane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BBN triflate solution involves the reaction of 9-Borabicyclo[3.3.1]nonane with trifluoromethanesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate group. The general reaction scheme is as follows:

[ \text{9-BBN} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{9-BBN·CF}_3\text{SO}_3 ]

Industrial Production Methods

Industrial production of 9-BBN triflate solution follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-BBN triflate solution undergoes various types of chemical reactions, including:

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: It participates in nucleophilic substitution reactions.

    Addition: It is used in hydroboration reactions to add boron across double bonds.

Common Reagents and Conditions

Common reagents used with 9-BBN triflate solution include:

    Hydrogen peroxide (H2O2): For oxidative cleavage.

    Potassium hydroxide (KOH): Used in aqueous solutions for various reactions.

    N-heterocyclic carbenes: For stabilization of dialkylborenium ions.

Major Products

The major products formed from reactions involving 9-BBN triflate solution include:

Scientific Research Applications

9-BBN triflate solution has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-BBN triflate solution involves the formation of a boron-oxygen bond, which facilitates various chemical transformations. The compound’s steric and electronic properties make it highly regioselective, allowing for the selective addition to alkenes and alkynes. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylboron trifluoromethanesulfonate
  • B-Iodo-9-BBN solution
  • Chlorodicyclohexylborane

Uniqueness

Compared to similar compounds, 9-BBN triflate solution offers unique advantages such as higher regioselectivity and stability. Its ability to form stable boron-oxygen bonds makes it particularly useful in stereoselective synthesis and hydroboration reactions .

Properties

Molecular Formula

C9H13BF3O3S

Molecular Weight

269.07 g/mol

InChI

InChI=1S/C9H13BF3O3S/c11-9(12,13)17(14,15)16-8-5-1-3-7(10-8)4-2-6-8/h7H,1-6H2

InChI Key

QIPCGAKKSNPFPN-UHFFFAOYSA-N

Canonical SMILES

[B]1C2CCCC1(CCC2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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